Sodium carbonate

Description

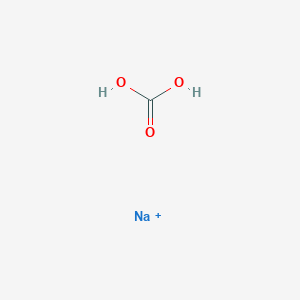

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CO3, CNa2O3 | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-55-8 (Parent) | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029621 | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on heating by CO2 loss | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30 | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³ | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder | |

CAS No. |

497-19-8, 7542-12-3 | |

| Record name | Sodium carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P3261C7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

856 °C, 851 °C | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Hydrates of Sodium Carbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the various hydrated forms of sodium carbonate. The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the physicochemical properties and interconversion of these compounds.

Introduction to this compound and its Hydrates

This compound (Na₂CO₃) is an inorganic salt of carbonic acid that is widely utilized in various industrial and laboratory settings. It is known to exist in an anhydrous form as well as several hydrated forms, where a specific number of water molecules are incorporated into the crystal structure. These hydrates exhibit distinct physical and chemical properties, and their stability is dependent on conditions such as temperature and humidity. The primary and most well-documented hydrates of this compound are the decahydrate (B1171855), heptahydrate, and monohydrate. A less common hemipentahydrate has also been reported.[1][2]

The Different Hydrates of this compound

This compound is known to form three principal hydrates, in addition to its anhydrous state.[3]

-

This compound Decahydrate (Na₂CO₃·10H₂O): Commonly known as natron or washing soda, this is the most prevalent hydrate (B1144303) of this compound. It contains ten molecules of water of crystallization for each molecule of this compound.[1]

-

This compound Heptahydrate (Na₂CO₃·7H₂O): This hydrate is less common and is not known to occur in a mineral form. Its stability is confined to a narrow temperature range.[3]

-

This compound Monohydrate (Na₂CO₃·H₂O): Also known as thermonatrite or crystal carbonate, this hydrate contains a single molecule of water of crystallization.[2][3]

-

Anhydrous this compound (Na₂CO₃): Referred to as natrite or soda ash, this form is produced by heating the hydrated forms.[3]

-

This compound Hemipentahydrate (Na₂CO₃·2.5H₂O): A less common and reportedly unstable hydrate.[4]

Quantitative Data of this compound and its Hydrates

The following tables summarize key quantitative data for the different forms of this compound for easy comparison.

Table 1: Molar Mass and Density

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) |

| Anhydrous this compound | Na₂CO₃ | 105.99 | 2.54 (25 °C) |

| This compound Monohydrate | Na₂CO₃·H₂O | 124.00 | 2.25 |

| This compound Heptahydrate | Na₂CO₃·7H₂O | 232.10 | 1.51 |

| This compound Decahydrate | Na₂CO₃·10H₂O | 286.14 | 1.46 |

Table 2: Solubility of Anhydrous this compound in Water at Different Temperatures [3]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 7 |

| 15 | 16.4 |

| 27.8 | 34.07 |

| 34.8 | 48.69 |

| 41.9 | 48.1 |

| 60 | 45.62 |

| 100 | 43.6 |

Table 3: Stability and Transition Temperatures [2][3]

| Hydrate Form | Transition Condition | Product(s) |

| This compound Decahydrate | Heating above 32.0 °C | This compound Heptahydrate |

| This compound Heptahydrate | Heating above 35.4 °C | This compound Monohydrate |

| This compound Monohydrate | Heating above 100 °C | Anhydrous this compound |

| This compound Decahydrate | Exposure to dry air (efflorescence) | This compound Monohydrate |

| This compound Heptahydrate | Exposure to dry air (efflorescence) | This compound Monohydrate |

| Anhydrous this compound | Dissolving in water and crystallizing below 32.0 °C | This compound Decahydrate |

Experimental Protocols

Preparation and Crystallization of this compound Hydrates

4.1.1. Preparation of this compound Decahydrate (Natron)

-

Principle: this compound decahydrate is crystallized from a saturated aqueous solution of this compound at temperatures below 32.0 °C.[3] The Solvay process is a common industrial method for producing this compound, which can then be hydrated.[5]

-

Methodology:

-

Prepare a saturated solution of anhydrous this compound (soda ash) in distilled water at a temperature slightly above 32 °C to ensure complete dissolution.

-

Cool the solution slowly to a temperature below 32.0 °C (e.g., room temperature or lower).

-

Allow the solution to stand undisturbed. Large, transparent crystals of this compound decahydrate will form.

-

The crystals can be collected by filtration.

-

4.1.2. Preparation of this compound Monohydrate (Thermonatrite)

-

Principle: this compound monohydrate can be obtained by crystallizing this compound from an aqueous solution at temperatures above 35.4 °C.[3] It can also be formed by the efflorescence of the decahydrate or heptahydrate in dry air.[2]

-

Methodology:

-

Prepare a saturated solution of anhydrous this compound in distilled water.

-

Heat the solution to a temperature above 35.4 °C (e.g., 40-50 °C).

-

Allow the solvent to evaporate slowly at this elevated temperature.

-

Small, white crystals of this compound monohydrate will precipitate.

-

The crystals can be collected by filtration at the elevated temperature to prevent the formation of other hydrates upon cooling.

-

4.1.3. Preparation of this compound Heptahydrate

-

Principle: The heptahydrate crystallizes from a saturated this compound solution within a very narrow temperature range of 32.0 °C to 35.4 °C.[3] Its preparation is challenging due to this limited stability range.

-

Methodology:

-

Prepare a saturated solution of this compound in water.

-

Carefully control the temperature of the solution to be within the 32.0 °C to 35.4 °C range.

-

Induce crystallization, for example, by adding a seed crystal of this compound heptahydrate.

-

Isolate the crystals quickly by filtration while maintaining the temperature within the specified range.

-

Characterization Techniques

4.2.1. X-Ray Diffraction (XRD)

-

Principle: XRD is used to identify the crystalline phases of the this compound hydrates by analyzing their unique diffraction patterns.

-

-

A powdered sample of the this compound hydrate is placed in a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to identify the specific hydrate form.

-

4.2.2. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the water content of the hydrates and to study their thermal decomposition.

-

-

A small, accurately weighed sample of the hydrate is placed in a TGA furnace.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored.

-

The resulting TGA curve shows stepwise mass losses corresponding to the dehydration of the different water molecules. The temperature at which these losses occur provides information about the stability of the hydrate.

-

4.2.3. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, such as dehydration and melting.

-

-

A small, encapsulated sample of the this compound hydrate is placed in the DSC cell, alongside an empty reference pan.

-

The sample and reference are heated at a constant rate.

-

The DSC curve shows endothermic or exothermic peaks corresponding to thermal events. For hydrates, endothermic peaks are observed during dehydration and melting. The peak temperature indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

-

Interconversion and Stability of this compound Hydrates

The different hydrates of this compound can be interconverted by changing the temperature and water vapor pressure. The following diagram illustrates the logical relationships between the anhydrous form and its main hydrates.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. minsocam.org [minsocam.org]

- 5. edu.rsc.org [edu.rsc.org]

- 6. cis01.central.ucv.ro [cis01.central.ucv.ro]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Chemical formula and properties of anhydrous sodium carbonate.

An In-depth Technical Guide to Anhydrous Sodium Carbonate

Introduction

Anhydrous this compound (Na₂CO₃), commonly known as soda ash, is a fundamental inorganic compound with extensive applications across various industrial and scientific sectors.[1][2] It is the sodium salt of carbonic acid and is a white, odorless, crystalline solid.[1][3][4] This guide provides a comprehensive overview of its chemical formula, properties, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Formula and Synonyms

-

Synonyms: Soda ash, washing soda, soda crystals, disodium (B8443419) carbonate, calcined soda.[1][5][6][7]

Properties of Anhydrous this compound

Anhydrous this compound is a stable, hygroscopic white powder.[1][8] It readily absorbs moisture from the air, which can lead to caking.[9] The physical and chemical properties of anhydrous this compound are summarized in the table below.

Quantitative Data Summary

| Property | Value | References |

| Molar Mass | 105.99 g/mol | [1][4][8][9] |

| Appearance | White, odorless, hygroscopic solid/powder | [1][3][9] |

| Density | 2.54 g/cm³ at 25°C | [1][3][10] |

| Melting Point | 851 °C (1564 °F) | [3][5][8][9] |

| Boiling Point | Decomposes at 1600 °C | [4][8][10] |

| Solubility in Water | 22 g/100 mL at 20 °C | [8][10] |

| pH of Solution | ~11.5 (50 g/L solution at 25°C) | [10] |

| Crystal Structure | Monoclinic | [3] |

| Refractive Index | 1.535 | [8] |

Chemical Behavior and Reactions

Anhydrous this compound is a strong base.[11] In aqueous solutions, it hydrolyzes to form a basic solution due to the release of hydroxide (B78521) ions (OH⁻).[4][12] It readily reacts with acids to produce carbon dioxide gas, water, and the corresponding sodium salt.[12] An aqueous solution of this compound will also absorb carbon dioxide from the air to form sodium bicarbonate.[4][12]

Key chemical reactions of this compound.

Applications in Research and Drug Development

Anhydrous this compound is a versatile reagent with numerous applications in scientific research and the pharmaceutical industry.

-

pH Regulation and Buffering: It is widely used to control the pH of solutions in various chemical and pharmaceutical processes.[6][13][14] Its buffering capacity is crucial for maintaining the stability and efficacy of many pharmaceutical formulations.[13][14]

-

Active Pharmaceutical Ingredient (API) Synthesis: this compound serves as a key raw material or intermediate in the synthesis of several active pharmaceutical ingredients.[11][13]

-

Excipient in Formulations: In pharmaceutical formulations, it can be used as a binder and disintegrant in tablets.[14] In effervescent tablets and powders, it reacts with an acid to produce carbon dioxide, leading to the desired effervescence.[14][15]

-

Water Softening: In laboratory and industrial settings, it is used to soften water by precipitating calcium and magnesium ions.[6]

Experimental Protocols

Determination of Purity by Titration

This protocol outlines the titrimetric determination of the purity of an anhydrous this compound sample using hydrochloric acid as the titrant.

Principle: The purity of this compound is determined by titrating a known weight of the sample with a standardized solution of a strong acid, such as hydrochloric acid (HCl). The reaction proceeds in two stages, but the overall reaction is:

Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂

The endpoint is typically detected using an indicator like methyl orange or bromocresol green.[16][17]

Reagents and Equipment:

-

Anhydrous this compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Methyl orange or bromocresol green indicator

-

Distilled water

-

Analytical balance

-

250 mL Erlenmeyer flasks

-

50 mL burette

-

Pipettes and beakers

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.20-0.25 g of the dried anhydrous this compound sample into a 250 mL Erlenmeyer flask.[16]

-

Dissolution: Add about 100 mL of distilled water to the flask and swirl gently to dissolve the sample completely.[16]

-

Indicator Addition: Add 2-3 drops of methyl orange or bromocresol green indicator to the solution. The solution will turn yellow (methyl orange) or blue (bromocresol green).[16][17]

-

Titration: Fill the burette with the standardized 0.1 M HCl solution and record the initial volume. Titrate the this compound solution with the HCl until the indicator changes color. For methyl orange, the endpoint is a persistent orange-pink color. For bromocresol green, the endpoint is an intermediate green color.[16][17][18]

-

Boiling (for Bromocresol Green): If using bromocresol green, gently boil the solution near the endpoint for a few minutes to expel dissolved CO₂. The color may revert to blue. Cool the solution and continue titrating until the green endpoint is stable.[16]

-

Record and Repeat: Record the final burette volume. Repeat the titration at least two more times with fresh samples for accuracy.[18]

Calculation of Purity: The percentage purity of this compound can be calculated using the following formula:

% Purity = (V × M × E / W) × 100

Where:

-

V = Volume of HCl used in liters

-

M = Molarity of HCl

-

E = Equivalent weight of Na₂CO₃ (52.995 g/mol )

-

W = Weight of the sample in grams

Workflow for determining the purity of anhydrous this compound.

Industrial Production: The Solvay Process

The Solvay process is the primary industrial method for producing this compound.[19] The raw materials for this process are readily available and inexpensive: salt brine (NaCl) and limestone (CaCO₃).[19] The process is known for its efficiency as it recycles its ammonia (B1221849) catalyst.

The key steps in the Solvay process are:

-

Ammoniation of Brine: A concentrated brine solution is saturated with ammonia.

-

Carbonation: Carbon dioxide is bubbled through the ammoniated brine, causing the precipitation of sodium bicarbonate (NaHCO₃), which is less soluble than sodium chloride in the ammoniated solution.

-

Calcination: The precipitated sodium bicarbonate is filtered and then heated to produce anhydrous this compound (soda ash). The carbon dioxide produced in this step is recycled back into the carbonation tower.

-

Ammonia Recovery: The ammonium (B1175870) chloride solution from the carbonation step is reacted with calcium hydroxide (produced from heating limestone) to regenerate ammonia for reuse.

Simplified flowsheet of the Solvay process for this compound production.

Safety and Handling

Anhydrous this compound is irritating to the eyes, respiratory system, and skin.[8] It is classified as a serious eye irritant.[10][20][21][22] When handling, appropriate personal protective equipment, including safety glasses and gloves, should be worn.[10] It is important to avoid generating dust and to ensure adequate ventilation.[10] Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong acids.[5][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sujataconsumer.com [sujataconsumer.com]

- 3. webqc.org [webqc.org]

- 4. This compound- Uses, Structure, Formula & Properties [turito.com]

- 5. columbuschemical.com [columbuschemical.com]

- 6. allanchem.com [allanchem.com]

- 7. cephamls.com [cephamls.com]

- 8. This compound anhydrous [chembk.com]

- 9. This compound | 497-19-8 [chemicalbook.com]

- 10. rcilabscan.com [rcilabscan.com]

- 11. annexechem.com [annexechem.com]

- 12. byjus.com [byjus.com]

- 13. Articles [globalrx.com]

- 14. lohmann-minerals.com [lohmann-minerals.com]

- 15. This compound IPH | Solvay [solvay.com]

- 16. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 17. Test Method For this compound ( Soda Ash) Purity - INSIDE CHEMISTRY [insidechem.blogspot.com]

- 18. courseworkbank.info [courseworkbank.info]

- 19. Solvay process - Wikipedia [en.wikipedia.org]

- 20. carlroth.com [carlroth.com]

- 21. chemscience.com [chemscience.com]

- 22. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Solvay Process for Industrial Sodium Carbonate Production

For Researchers, Scientists, and Drug Development Professionals

The Solvay process, also known as the ammonia-soda process, remains the cornerstone of industrial sodium carbonate (soda ash) production. Developed by Ernest Solvay in the 1860s, this process superseded earlier, less efficient, and more environmentally harmful methods.[1][2] Its enduring success lies in its clever use of readily available and inexpensive raw materials—brine (a concentrated solution of sodium chloride) and limestone (calcium carbonate)—and its efficient recycling of the key reagent, ammonia (B1221849).[1][3] this compound is a vital chemical intermediate with wide-ranging applications, including in the manufacturing of glass, detergents, and various chemicals.[4][5] This technical guide provides a detailed examination of the core principles, experimental protocols, and quantitative parameters of the Solvay process.

Core Chemical Principles

The overall chemical transformation in the Solvay process can be summarized as:

2 NaCl + CaCO₃ → Na₂CO₃ + CaCl₂ [3]

However, this direct reaction is not thermodynamically favorable. The Solvay process ingeniously circumvents this by employing a series of interconnected reactions, with ammonia acting as a crucial catalyst that is recycled.[4] The key to the process is the precipitation of sodium bicarbonate (NaHCO₃) from an ammoniated brine solution, which is less soluble than sodium chloride under the process conditions.[2][3] The sodium bicarbonate is then thermally decomposed to yield this compound.

Process Flow and Signaling Pathways

The Solvay process is a continuous operation involving several distinct stages. The logical flow of the process, including the critical recycling loops for ammonia and carbon dioxide, is illustrated in the following diagram.

Caption: Process flow diagram of the Solvay process.

Quantitative Data Summary

The efficiency and viability of the Solvay process are highly dependent on specific operating conditions. The following tables summarize the key quantitative data for each stage.

Table 1: Raw Materials and Concentrations

| Raw Material | Chemical Formula | Typical Concentration | Source |

| Brine | NaCl | Saturated solution | [4] |

| Ammoniated Brine | NaCl + NH₃ | 4.15 - 4.27 mol·dm⁻³ NaCl, 4.40 - 6.26 mol·dm⁻³ NH₃ | [6] |

| Limestone | CaCO₃ | High purity | [4] |

Table 2: Operating Conditions

| Process Stage | Key Parameters | Value | Source |

| Limestone Calcination (Lime Kiln) | Temperature | 950 - 1100 °C | [3] |

| Ammoniation | Temperature | Exothermic, requires cooling | [4] |

| Carbonation (Precipitation) | Temperature | Cooled to around 10 °C | [1] |

| Sodium Bicarbonate Calcination | Temperature | 160 - 230 °C | [3] |

Table 3: Process Efficiency and By-products

| Parameter | Value | Notes | Source |

| Ammonia Recovery Efficiency | Nearly all ammonia is reclaimed | A small amount of make-up ammonia is required. | [2] |

| Carbon Dioxide Emissions (from carbonation tower exhaust) | Reduced from 11.70% to 7.85% with process modification | Varies with operational efficiency. | [6] |

| Ammonia Emissions (from carbonation tower exhaust) | Reduced from 5.52% to 4.89% with process modification | Varies with operational efficiency. | [6] |

| Main By-product | Calcium Chloride (CaCl₂) | Approximately 1 tonne produced per tonne of soda ash. | [7] |

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key stages of the Solvay process, adaptable for both industrial-scale understanding and laboratory-scale demonstration.

Brine Purification

Objective: To remove impurities from the raw brine that could interfere with subsequent reactions.

Methodology:

-

A concentrated brine solution is prepared by dissolving sodium chloride in water to saturation.[4]

-

Impurities such as magnesium and calcium ions are precipitated out of the solution. This can be achieved by adding a calculated amount of this compound and sodium hydroxide (B78521).[8]

-

Mg²⁺(aq) + 2OH⁻(aq) → Mg(OH)₂(s)

-

Ca²⁺(aq) + CO₃²⁻(aq) → CaCO₃(s)

-

-

The precipitated impurities are removed by filtration, yielding a purified brine solution.

Ammoniation of Brine

Objective: To dissolve ammonia gas in the purified brine to form ammoniated brine.

Methodology:

-

The purified brine is introduced into an ammoniating tower.

-

Ammonia gas is bubbled through the brine. The process is exothermic, and the tower is cooled to facilitate the dissolution of ammonia.[4]

-

The resulting ammoniated brine is then ready for the carbonation stage.

Carbonation and Precipitation of Sodium Bicarbonate

Objective: To precipitate sodium bicarbonate from the ammoniated brine by reaction with carbon dioxide.

Methodology:

-

The ammoniated brine is fed into the top of a carbonating tower (Solvay tower).

-

Carbon dioxide, produced from the calcination of limestone, is introduced at the bottom of the tower.[8]

-

The following reactions occur, leading to the precipitation of sodium bicarbonate, which is less soluble than sodium chloride in the basic solution:[3]

-

NH₃(aq) + H₂O(l) + CO₂(g) → NH₄HCO₃(aq)

-

NaCl(aq) + NH₄HCO₃(aq) → NaHCO₃(s) + NH₄Cl(aq)

-

-

The temperature in the tower is carefully controlled and cooled to maximize the precipitation of sodium bicarbonate.[1]

-

The slurry containing the precipitated sodium bicarbonate is drawn from the bottom of the tower.

Filtration and Calcination of Sodium Bicarbonate

Objective: To separate the sodium bicarbonate and convert it to this compound.

Methodology:

-

The slurry from the carbonating tower is filtered to separate the solid sodium bicarbonate from the filtrate, which primarily contains ammonium (B1175870) chloride.[1]

-

The sodium bicarbonate is washed to remove any remaining impurities.

-

The purified sodium bicarbonate is then heated in a calciner at a temperature of 160-230°C.[3] This thermal decomposition yields this compound, water, and carbon dioxide.

-

2NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g)

-

-

The carbon dioxide produced in this step is recycled back to the carbonating tower.[8]

Ammonia Recovery

Objective: To regenerate ammonia from the ammonium chloride-containing filtrate for reuse.

Methodology:

-

The filtrate from the filtration step is sent to an ammonia recovery tower.

-

Calcium hydroxide (slaked lime), produced by reacting calcium oxide (from the lime kiln) with water, is added to the filtrate.[4]

-

The mixture is heated, liberating ammonia gas:

-

2NH₄Cl(aq) + Ca(OH)₂(aq) → 2NH₃(g) + CaCl₂(aq) + 2H₂O(l)

-

-

The recovered ammonia gas is then recycled back to the ammoniating tower.[2] The remaining solution is primarily calcium chloride.

Experimental and Logical Workflows

The logical relationship between the different stages and the recycling of key reagents is fundamental to the process's efficiency.

Caption: Logical workflow of the Solvay process.

Conclusion

The Solvay process is a testament to elegant chemical engineering, integrating multiple reaction stages with efficient material recycling to produce a vital industrial chemical from low-cost raw materials.[1][9] While the process is mature, research continues to focus on improving its energy efficiency and reducing its environmental footprint, particularly concerning carbon dioxide emissions and the disposal of calcium chloride.[6][7] For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the principles and practices of the Solvay process provides valuable insights into large-scale chemical synthesis, reaction optimization, and sustainable industrial chemistry.

References

- 1. Solvay Process Steps, Equations, Advantages & Uses Explained [vedantu.com]

- 2. Solvay process - Wikipedia [en.wikipedia.org]

- 3. Solvay_process [chemeurope.com]

- 4. Solvay Process | History, Chemical Compounds & Stages - Lesson | Study.com [study.com]

- 5. Manufacturing of this compound using solvay process | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. easychem.com.au [easychem.com.au]

- 9. chem.libretexts.org [chem.libretexts.org]

The Leblanc Process: A Technical Retrospective on the Dawn of Industrial Soda Ash Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Leblanc process, a cornerstone of the 19th-century chemical industry, was the first successful large-scale method for the synthetic production of sodium carbonate (soda ash). Invented by French chemist Nicolas Leblanc in 1791, this process revolutionized industries reliant on alkali, such as glassmaking, soap manufacturing, and textiles, by providing a crucial raw material previously sourced from scarce and expensive plant ashes.[1][2][3] This technical guide provides an in-depth examination of the core chemistry and methodologies of the Leblanc process, presenting available quantitative data and detailed experimental protocols as practiced historically.

Core Chemical Principles

The Leblanc process is a two-stage chemical transformation that begins with common salt (sodium chloride) and culminates in the production of soda ash.[1][2][4] The overall process involves the reaction of sodium chloride with sulfuric acid, followed by the heating of the resulting sodium sulfate (B86663) with limestone and coal.[2][4]

Stage 1: The Mannheim Process - Formation of Salt Cake

The first stage involves the conversion of sodium chloride to sodium sulfate, a product known as "salt cake."[5][6] This is achieved by treating sodium chloride with sulfuric acid at high temperatures.[2] The reaction proceeds as follows:

2 NaCl + H₂SO₄ → Na₂SO₄ + 2 HCl [2][4]

This reaction was typically carried out in two steps within cast-iron pans or reverberatory furnaces.[5][6] Initially, the mixture was heated gently to drive off the first half of the hydrogen chloride gas.[4] Subsequently, the temperature was raised to 800–900°C to complete the reaction and remove the remaining hydrogen chloride.[2][6]

Stage 2: The Black Ash Furnace - Reduction and Causticization

The second and more complex stage involves the conversion of the salt cake into this compound. The sodium sulfate is mixed with crushed limestone (calcium carbonate) and coal (carbon) and heated in a reverberatory furnace to approximately 1000°C.[1][4][5][6] This high-temperature reaction results in a solid mixture known as "black ash."[1][5]

The chemistry of the black ash furnace involves two key reactions:

-

Carbothermic Reduction: The coal reduces the sodium sulfate to sodium sulfide (B99878).[4] Na₂SO₄ + 2 C → Na₂S + 2 CO₂ [5]

-

Causticization: The sodium sulfide then reacts with the limestone to form this compound and calcium sulfide.[4] Na₂S + CaCO₃ → Na₂CO₃ + CaS [4]

The resulting black ash is a mixture of this compound, calcium sulfide, and unreacted coal and limestone.[3]

Experimental Protocols

The following sections detail the methodologies for the key stages of the Leblanc process as historically practiced.

Protocol 1: Production of Sodium Sulfate (Salt Cake)

-

Reactant Preparation: Sodium chloride (common salt) and concentrated sulfuric acid are the primary reactants.

-

Initial Reaction: The salt and sulfuric acid are mixed in large, shallow cast-iron pans. The mixture is gently heated to initiate the reaction and drive off the initial evolution of hydrogen chloride gas.

-

High-Temperature Roasting: The partially reacted mass is then transferred to a reverberatory furnace, where it is exposed to direct flame and heated to temperatures between 800°C and 900°C.[2][6] This ensures the completion of the reaction and the removal of the remaining hydrogen chloride, resulting in the formation of solid sodium sulfate, or "salt cake."

Protocol 2: Production of Black Ash

-

Reactant Mixing: The salt cake produced in the first stage is crushed and mixed with finely ground limestone (calcium carbonate) and coal. The typical weight ratio for the charge was 2 parts salt cake, 2 parts calcium carbonate, and 1 part coal.[1][4][5] The coal used was required to be low in nitrogen to prevent the formation of cyanide byproducts.[1][4]

-

Furnace Roasting: The mixture is then heated in a reverberatory furnace to approximately 1000°C.[1][4][5][6] Some furnaces were designed to rotate to ensure even heating of the mixture.[4] The high temperature facilitates the reduction and causticization reactions, yielding the solid "black ash."

Protocol 3: Lixiviation and Purification of Soda Ash

-

Lixiviation: The black ash from the furnace must be promptly treated to prevent the oxidation of sulfides back to sulfates.[1][4] The process of extracting the soluble this compound from the insoluble calcium sulfide and other components is called lixiviation.[1][4][5] This was achieved through a counter-current washing process using water in a series of vats. Fresh water was used on the most leached black ash, and the resulting weak soda solution was then used to treat progressively fresher batches of black ash.[1][4] This cascaded approach maximized the extraction of this compound.[1][4]

-

Purification of the Liquor: The crude this compound solution, known as the "liquor," was then purified. Carbon dioxide gas was bubbled through the solution, which served two purposes: it precipitated dissolved calcium and other impurities, and it volatilized the remaining sulfide as hydrogen sulfide (H₂S) gas.[4] Any residual sulfide could be further precipitated by the addition of zinc hydroxide.[4]

-

Evaporation and Crystallization: The purified liquor was then evaporated to concentrate the this compound.[4] The heat for this evaporation was often supplied by the waste heat from the reverberatory furnaces.[4] The concentrated solution was then cooled to allow for the crystallization of nearly pure this compound decahydrate (B1171855) (Na₂CO₃·10H₂O).[4] The resulting crystals, known as "soda crystals," were the final product.

Quantitative Data

The Leblanc process, while revolutionary, was known for its inefficiency and significant waste production. The following tables summarize the available quantitative data.

| Parameter | Value | Source(s) |

| Stage 1 Temperature | 800–900°C | [2][6] |

| Stage 2 Temperature | ~1000°C | [1][4][5][6] |

| Reactant Ratio (Stage 2) | 2:2:1 (Salt Cake : Calcium Carbonate : Carbon) by weight | [1][4][5] |

Table 1: Reaction Conditions

| Product / Byproduct | Quantity | Source(s) |

| Hydrogen Chloride (waste) | 5.5 tons per 8 tons of soda ash | [6] |

| Calcium Sulfide (waste) | 7 tons per 8 tons of soda ash | [6] |

Table 2: Product and Waste Stoichiometry

Process Visualization

The following diagrams illustrate the logical flow and chemical transformations within the Leblanc process.

Figure 1: Overall workflow of the Leblanc process for soda ash synthesis.

Figure 2: Core chemical transformations in the Leblanc process.

Conclusion

The Leblanc process, despite its environmental drawbacks and eventual replacement by the more efficient Solvay process, was a pivotal development in the history of industrial chemistry. It provided a scalable method for producing a vital chemical, thereby fueling the expansion of numerous industries during the Industrial Revolution. The process is a testament to the ingenuity of early chemical engineers and serves as a significant case study in the evolution of large-scale chemical manufacturing, highlighting the interplay between chemical innovation, industrial demand, and environmental consequences.

References

- 1. Leblanc_process [chemeurope.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Leblanc Develops Soda Production | Research Starters | EBSCO Research [ebsco.com]

- 4. Leblanc process - Wikipedia [en.wikipedia.org]

- 5. Leblanc process Facts for Kids [kids.kiddle.co]

- 6. Nicolas Leblanc – Revolutionary discoveries - Features - The Chemical Engineer [thechemicalengineer.com]

A Technical Guide to the Natural Sources and Extraction of Sodium Carbonate from Trona Ore

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of sodium carbonate, with a primary focus on trona ore. It details the geological occurrence, chemical composition, and the methodologies employed in the extraction and refining of this crucial industrial mineral. The information is presented to be of significant value to researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as a pH modifier, buffering agent, or in the synthesis of active pharmaceutical ingredients.

Natural Sources of this compound: Trona Ore Deposits

This compound (Na₂CO₃), commonly known as soda ash, is a vital industrial chemical. While it can be produced synthetically through processes like the Solvay method, a significant portion of global production is derived from natural deposits of trona ore.[1] Trona is a hydrated sodium sesquicarbonate mineral with the chemical formula Na₂CO₃·NaHCO₃·2H₂O.[1]

Major global trona deposits are found in the United States (Wyoming), Turkey, and Botswana.[1] The Green River Basin in Wyoming hosts the world's largest and purest known trona deposits, making the United States a leading producer of natural soda ash.[2][3][4] These deposits were formed in the Eocene epoch within the ancient Lake Gosiute.[5] The trona beds in this region can be found at depths ranging from 800 to 2,200 feet.[2] Turkey possesses the second-largest trona reserves, notably in the Beypazarı region. In Botswana, trona is found in the Makgadikgadi Pans, a vast salt flat, often as surface efflorescences.[1][6]

Comparative Chemical Composition of Trona Ore

The chemical composition of trona ore varies depending on the geological conditions of its formation. These variations, particularly in the concentration of this compound and the types and levels of impurities, significantly impact the selection of extraction and purification methods. A comparative summary of the typical chemical composition of trona ore from major global deposits is presented in Table 1.

| Component | Wyoming, USA (Green River Formation) | Turkey (Beypazarı) | Botswana (Makgadikgadi Pans) |

| Trona (Na₂CO₃·NaHCO₃·2H₂O) (%) | 85.5 - 94.0[7] | ~84.7[8] | Data on solid ore composition is limited; primarily surface efflorescences and brines are exploited. |

| This compound (Na₂CO₃) (%) | - | ~38.59[8] | - |

| Sodium Bicarbonate (NaHCO₃) (%) | - | ~33.00[8] | - |

| Insolubles (e.g., shale, clay) (%) | 4.9 - 14.4[7] | ~15.30[8] | High, mixed with sand and clays. |

| Sodium Chloride (NaCl) (%) | 0.02 - 0.07[7] | ~0.025[8] | High concentrations in associated brines. |

| Sodium Sulfate (Na₂SO₄) (%) | ~0.02[7] | ~0.026[8] | Present in brines. |

| Other Minerals | Nahcolite, shortite[7] | - | Halite, mirabilite[6] |

Table 1: Comparative Chemical Composition of Trona Ore from Major Global Deposits. This table summarizes the typical composition of trona ore from Wyoming, Turkey, and Botswana, highlighting the variations in trona content and associated impurities.

Extraction and Refining Methodologies

The extraction and refining of this compound from trona ore involve a series of physical and chemical processes designed to isolate and purify the final product. The primary extraction techniques are mechanical mining and solution mining, followed by one of two main refining processes: the monohydrate process or the sesquicarbonate process.

Extraction Protocols

Mechanical mining is the predominant method for extracting the solid trona ore from underground deposits, particularly in the deep and thick beds of the Green River Basin in Wyoming.

-

Room-and-Pillar Mining: In this method, a network of "rooms" is carved into the trona bed, leaving behind "pillars" of ore to support the overlying rock strata. Continuous mining machines cut the ore from the mining face. The extracted ore is then crushed and transported to the surface for processing.[4]

-

Longwall Mining: This technique involves the complete extraction of a large panel of trona. A longwall shearer cuts along the face of the panel, and the loosened ore falls onto a conveyor belt for transport. Hydraulic-powered supports hold up the roof, advancing as the shearer moves along the face. This method allows for a higher recovery rate of the ore compared to room-and-pillar mining.

Solution mining, or in-situ leaching, is an alternative extraction method that involves dissolving the trona ore underground and pumping the resulting brine to the surface for processing. This method is particularly suitable for thinner or deeper trona beds that are not economically viable for mechanical mining.

Experimental Protocol for Solution Mining:

-

Well Installation: Injection and recovery wells are drilled from the surface into the trona deposit.

-

Solvent Injection: A heated aqueous solvent is injected into the deposit through the injection wells. The solvent is typically a dilute solution of this compound, and sometimes sodium hydroxide (B78521) is added to enhance the dissolution of trona.[9] The temperature of the injected solvent is often maintained above 40°C to increase the solubility of trona.[10]

-

Trona Dissolution: The solvent circulates through the ore body, dissolving the trona to form a concentrated brine.

-

Brine Recovery: The trona-rich brine is pumped to the surface through the recovery wells. The typical concentration of the recovered brine is in the range of 7-18% this compound and 3-12% sodium bicarbonate.[11]

-

Processing: The recovered brine is then sent to a surface processing plant for the extraction of this compound.

Refining Protocols

Once the trona ore or brine is brought to the surface, it undergoes a refining process to produce pure this compound. The two primary methods are the monohydrate process and the sesquicarbonate process.

The monohydrate process is the most common method used for refining trona ore.

Experimental Protocol for the Monohydrate Process:

-

Crushing and Screening: The mined trona ore is first crushed to a uniform size.

-

Calcination: The crushed ore is heated in a rotary calciner to a temperature range of 150°C to 300°C.[12] This thermal decomposition step, known as calcination, converts the sodium sesquicarbonate in the trona to crude this compound, driving off water and carbon dioxide. The chemical reaction is as follows: 2(Na₂CO₃·NaHCO₃·2H₂O) (s) → 3Na₂CO₃ (s) + CO₂ (g) + 5H₂O (g)

-

Leaching: The calcined trona is then dissolved in hot water or a recycled process liquor to create a concentrated this compound solution.

-

Clarification and Filtration: The solution is treated with flocculants to settle insoluble impurities such as shale and clay. The clarified liquor is then filtered to remove any remaining suspended solids.

-

Crystallization: The purified this compound solution is fed into a series of evaporative crystallizers. By evaporating water, the solution becomes supersaturated, and this compound monohydrate (Na₂CO₃·H₂O) crystals precipitate out. The crystallization is typically carried out at temperatures between 35°C and 105°C.[13]

-

Centrifugation and Drying: The slurry of this compound monohydrate crystals is sent to centrifuges to separate the crystals from the mother liquor. The moist crystals are then dried in a rotary dryer to produce anhydrous this compound (soda ash).

The sesquicarbonate process involves the direct crystallization of sodium sesquicarbonate from a solution of dissolved raw trona.

Experimental Protocol for the Sesquicarbonate Process:

-

Leaching: Raw, uncalcined trona ore is dissolved in a hot aqueous solution, often recycled mother liquor from the crystallization step.

-

Clarification and Filtration: Similar to the monohydrate process, the resulting solution is clarified and filtered to remove insoluble impurities.

-

Crystallization: The clear, saturated solution is then cooled, causing purified sodium sesquicarbonate crystals (Na₂CO₃·NaHCO₃·2H₂O) to precipitate. The cooling rate and residence time in the crystallizer are controlled to optimize crystal size and purity. A residence time of about one hour is often desirable in industrial crystallizers.[13]

-

Centrifugation: The crystal slurry is centrifuged to separate the sodium sesquicarbonate crystals from the mother liquor.

-

Calcination: The purified sodium sesquicarbonate crystals are then calcined at a temperature above 150°C to produce light and porous soda ash.

Visualizing the Extraction and Refining Processes

To provide a clearer understanding of the interconnected stages of this compound production from trona ore, the following diagrams, generated using the DOT language for Graphviz, illustrate the overall workflow and the key chemical transformations.

Caption: Overall workflow from trona ore extraction to pure this compound production.

Caption: Chemical transformations in the Monohydrate and Sesquicarbonate refining processes.

Conclusion

The natural extraction of this compound from trona ore represents a significant and economically viable alternative to synthetic production methods. The vast and high-purity deposits in Wyoming, coupled with substantial reserves in Turkey and other regions, ensure a long-term supply of this essential chemical. The choice of extraction and refining methodology is dictated by the specific geology of the deposit and the desired purity of the final this compound product. A thorough understanding of these processes, from the initial mining or in-situ leaching to the final crystallization and drying steps, is crucial for optimizing production efficiency and product quality. For researchers and professionals in the pharmaceutical and drug development sectors, the consistency and purity of naturally derived this compound make it a reliable excipient and reagent for a wide range of applications.

References

- 1. Trona - Wikipedia [en.wikipedia.org]

- 2. wsgs.wyo.gov [wsgs.wyo.gov]

- 3. Trona - Wyoming Energy Authority [wyoenergy.org]

- 4. wyomingmining.org [wyomingmining.org]

- 5. WSGS - Trona [main.wsgs.wyo.gov]

- 6. hou.usra.edu [hou.usra.edu]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. US4344650A - Recovery of alkali values from trona deposits - Google Patents [patents.google.com]

- 10. US10422210B1 - Trona solution mining methods and compositions - Google Patents [patents.google.com]

- 11. US5766270A - Solution mining of carbonate/bicarbonate deposits to produce soda ash - Google Patents [patents.google.com]

- 12. feeco.com [feeco.com]

- 13. US7018594B2 - Crystallization of this compound decahydrate from liquors supersaturated in sodium bicarbonate - Google Patents [patents.google.com]

Sodium Carbonate as a Salt of Carbonic Acid: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium carbonate (Na₂CO₃), the disodium (B8443419) salt of carbonic acid, is a fundamental inorganic compound with extensive applications across the chemical, pharmaceutical, and biotechnology sectors.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its quantification and purification, and an exploration of its critical roles in biopharmaceutical manufacturing and drug development. Particular emphasis is placed on its function as a buffering agent, a key component in cell culture media, its utility in protein purification, and its stabilizing effect in pharmaceutical formulations. This document aims to serve as an in-depth resource for professionals leveraging the unique chemical characteristics of this compound in their research and development endeavors.

Introduction

This compound, colloquially known as soda ash, is a white, odorless, water-soluble salt that forms a strongly alkaline aqueous solution.[2][3] It is the sodium salt of the weak acid, carbonic acid (H₂CO₃).[1] In solution, this compound hydrolyzes to produce sodium bicarbonate and hydroxide (B78521) ions, thereby establishing its alkaline properties.[4] This inherent alkalinity is central to its wide-ranging applications, from industrial-scale chemical synthesis to precise pH control in sensitive biological systems. In the pharmaceutical and biotechnology industries, this compound's utility extends beyond simple pH regulation. It is a critical component in the formulation of stable drug products, a vital ingredient in cell culture media for biopharmaceutical production, and a versatile tool in downstream processing for protein purification.[1][3][4] This guide will delve into the technical details of these applications, providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound.

Physicochemical Properties of this compound

The utility of this compound in various scientific applications is dictated by its distinct physical and chemical properties. A summary of key quantitative data is presented in the tables below.

Acid-Base Chemistry and Dissociation Constants

This compound is a salt derived from a strong base (sodium hydroxide) and a weak diprotic acid (carbonic acid). The acid-base equilibria of the carbonate system are fundamental to its buffering capacity. The relevant pKa values for carbonic acid at 25°C are:

-

pKa₁ = 6.35 (for the equilibrium H₂CO₃ ⇌ HCO₃⁻ + H⁺)[1]

-

pKa₂ = 10.33 (for the equilibrium HCO₃⁻ ⇌ CO₃²⁻ + H⁺)[1]

These pKa values indicate that the carbonate/bicarbonate buffer system is most effective in the alkaline pH range.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | Na₂CO₃ | [5] |

| Molar Mass | 105.99 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Odor | Odorless | [4] |

| Density | 2.54 g/cm³ | [4] |

| Melting Point | 851 °C | |

| Boiling Point | 1600 °C | [4] |

| pH of 0.1 M solution | ~11.6 |

Table 2: Solubility of this compound in Various Solvents at 20°C

| Solvent | Solubility ( g/100 g solvent) | Reference(s) |

| Water | 21.5 | [6] |

| Glycerol | Highly soluble | [6] |

| Ethanol | Slightly soluble | [6] |

| Acetone | Insoluble | [6] |

| Methanol | 0.55 | [5] |

| Ethylene Glycol | 3.46 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, relevant to research and drug development.

Preparation of a 0.1 M this compound-Bicarbonate Buffer (pH 9.6)

This buffer is commonly used as a coating buffer in Enzyme-Linked Immunosorbent Assays (ELISA).

Materials:

-

This compound, anhydrous (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Graduated cylinders

Procedure:

-

Weigh 1.59 g of anhydrous this compound and 2.93 g of sodium bicarbonate.

-

Add the weighed solids to a 1 L beaker containing approximately 800 mL of distilled water.

-

Dissolve the solids completely using a magnetic stirrer.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Measure the pH of the solution and adjust to 9.6 by adding small amounts of 1 M HCl or 1 M NaOH as needed.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add distilled water to the 1 L mark.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

Store the buffer at 4°C. For long-term storage, sterile filter the solution.

Quantitative Analysis of this compound Purity by Titration

This protocol determines the purity of a this compound sample by titration with a standardized hydrochloric acid solution.

Materials:

-

This compound sample (to be analyzed)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Bromocresol green indicator solution

-

Distilled or deionized water

-

Analytical balance

-

Burette (50 mL)

-

Erlenmeyer flasks (250 mL)

-

Hot plate

Procedure:

-

Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of distilled water to dissolve the sample.

-

Add 3-4 drops of bromocresol green indicator to the solution. The solution will be blue.

-

Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.

-

Titrate the this compound solution with the HCl until the color changes from blue to a persistent green.

-

Heat the solution to boiling for 2-3 minutes to expel any dissolved CO₂. The color may revert to blue.

-

Cool the flask to room temperature.

-

Continue the titration dropwise until the green endpoint is reached again.

-

Record the final volume of HCl used.

-

Calculate the percentage purity of this compound using the following formula:

% Purity = [(Volume of HCl (L) × Molarity of HCl (mol/L) × 52.995 ( g/mol )) / Mass of sample (g)] × 100

Note: The molar mass of Na₂CO₃ is 105.99 g/mol , but the stoichiometry of the reaction (Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂) means that 1 mole of Na₂CO₃ reacts with 2 moles of HCl. Therefore, the equivalent weight is 105.99 / 2 = 52.995 g/mol .

Purification of this compound by Recrystallization

This method is used to obtain high-purity this compound from a less pure sample.

Materials:

-

Impure this compound

-

Distilled or deionized water

-

Beakers

-

Hot plate with magnetic stirring capability

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Drying oven

Procedure:

-

Prepare a saturated solution of the impure this compound in distilled water by heating the mixture with stirring. Add the solid in small portions until no more dissolves.

-

Hot filter the saturated solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Once cooled, place the beaker in an ice bath to induce further crystallization.

-

Collect the this compound crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities.

-

Dry the purified crystals in a drying oven at 110°C to a constant weight.

Role of this compound in Biological and Pharmaceutical Systems

Buffering in Cell Culture Media

The carbonate-bicarbonate buffer system is a cornerstone of mammalian cell culture. Sodium bicarbonate, in equilibrium with dissolved CO₂ in the incubator atmosphere, maintains the physiological pH of the culture medium (typically pH 7.2-7.4).[7][8] This is crucial for cell viability, growth, and the production of biopharmaceuticals.[8]

The key equilibrium is:

CO₂(g) ⇌ CO₂(aq) + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

The concentration of sodium bicarbonate in the medium and the partial pressure of CO₂ in the incubator are carefully balanced to achieve the desired pH.

Protein Purification and Analysis

This compound is utilized in several protein purification and analysis techniques.

-

Carbonate Extraction of Membrane Proteins: A high pH this compound solution (e.g., 0.1 M, pH 11.5) is used to strip peripherally associated proteins from cellular membranes, leaving integral membrane proteins embedded.[9] This allows for the selective enrichment and analysis of integral membrane proteins.[10]

-

Protein Precipitation: this compound can be used as a precipitating agent in downstream processing to concentrate proteins from a crude lysate.[11][12] By altering the pH and ionic strength of the solution, the solubility of the target protein can be reduced, leading to its precipitation.

Drug Formulation and Stability

This compound serves as a critical excipient in pharmaceutical formulations, primarily as an alkalizing agent to enhance the stability of acid-labile drugs.[13] For example, proton pump inhibitors like lansoprazole (B1674482) are unstable in acidic environments.[13] Incorporating this compound into the formulation creates a micro-environmental pH that protects the active pharmaceutical ingredient (API) from degradation, thereby improving its shelf-life and bioavailability.[13]

Visualizations of Workflows and Pathways

The following diagrams, generated using the Graphviz (DOT language), illustrate key processes and relationships involving this compound.

Caption: Hydrolysis of this compound in water.

Caption: Generalized ELISA workflow.

Caption: Carbonate extraction of membrane proteins.

Conclusion

This compound, as the salt of carbonic acid, is a remarkably versatile and indispensable compound in the fields of research, drug development, and biopharmaceutical manufacturing. Its fundamental physicochemical properties, particularly its alkalinity and buffering capacity, underpin its critical roles in maintaining physiological pH in cell culture, enhancing the stability of pharmaceutical formulations, and facilitating the purification of proteins. The detailed experimental protocols and workflows presented in this guide are intended to provide scientists and researchers with the practical knowledge to effectively harness the capabilities of this compound in their work. A thorough understanding of the principles governing its behavior in aqueous systems is paramount to its successful application in developing innovative and effective therapeutic products.

References

- 1. biomanufacturing.org [biomanufacturing.org]

- 2. This compound suppliers, exporters, distributor in Kazakhstan | PalviFZE [palvifze.com]

- 3. Impact of this compound on Water Treatment [palvifze.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]

- 6. What is ELISA: Assay and Applications | Molecular Devices [moleculardevices.com]

- 7. epa.gov [epa.gov]

- 8. Applying this compound Extraction Mass Spectrometry to Investigate Defects in the Mitochondrial Respiratory Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of carbonate extraction in analyzing moderately hydrophobic transmembrane proteins in the mitochondrial inner membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. knauer.net [knauer.net]

- 11. Protein precipitation - Wikipedia [en.wikipedia.org]

- 12. Influences of this compound on Physicochemical Properties of Lansoprazole in Designed Multiple Coating Pellets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Synonyms for sodium carbonate: soda ash, washing soda, soda crystals.

An In-depth Technical Guide to Sodium Carbonate and Its Synonyms: Soda Ash, Washing Soda, and Soda Crystals

Introduction: Nomenclature and Identification

This compound (Na₂CO₃) is a fundamental inorganic compound widely utilized across various scientific and industrial sectors.[1] It is a sodium salt of carbonic acid and is known by several common names, which typically refer to its different hydrated forms or levels of purity.[1] For researchers, scientists, and professionals in drug development, understanding the distinctions between these forms is critical for application accuracy, experimental reproducibility, and compliance with regulatory standards.

-

Soda Ash : This term almost always refers to the anhydrous form of this compound (Na₂CO₃).[2][3] It is the most concentrated form and is a primary raw material in many industrial processes, including the manufacturing of glass, chemicals, and detergents.[2][4] It is also the form typically used as a primary standard in analytical chemistry due to its high purity and stability.[5]

-

Washing Soda and Soda Crystals : These synonyms typically refer to this compound decahydrate (B1171855) (Na₂CO₃·10H₂O).[2][6][7] This hydrated form contains ten molecules of water of crystallization, making it a white, crystalline solid.[2][6] It is commonly used in cleaning applications and as a water softener.[4][7] The presence of water in its structure makes it less concentrated by weight compared to anhydrous soda ash.[2]

Other hydrated forms include this compound monohydrate (Na₂CO₃·H₂O) and heptahydrate (Na₂CO₃·7H₂O), though the decahydrate is the most common hydrated form encountered.[6]

Table 1: Nomenclature and Chemical Formulae